molecular formula C12H14N2O2 · HCl B555556 DL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE CAS No. 5619-09-0

DL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE

Cat. No.: B555556
CAS No.: 5619-09-0
M. Wt: 254.71 g/mol
InChI Key: XNFNGGQRDXFYMM-UHFFFAOYSA-N
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Description

DL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE is a chemical compound with the molecular formula C12H15ClN2O2. It is a derivative of tryptophan, an essential amino acid, and features an indole ring structure. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE typically involves the esterification of tryptophan. The process begins with the protection of the amino group, followed by the esterification of the carboxyl group using methanol and hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Ester Hydrolysis and Amidation

DL-Tryptophan methyl ester hydrochloride undergoes hydrolysis to yield DL-tryptophan amide. In a typical procedure:

  • Reagents : Potassium carbonate (5.4 g) in ether, followed by ammonia-saturated methanol.

  • Conditions : Stirred in an ice-salt bath, then allowed to stand at room temperature for several days.

  • Outcome :

    • DL-Tryptophan amide is obtained in 71.5% yield after recrystallization from methanol-chloroform .

    • Hydrochloride formation : Treatment with dry hydrogen chloride produces the hydrochloride salt (m.p. 231°C) .

ParameterValueSource
Starting material5 g DL-tryptophan methyl ester
Yield (amide)71.5%
Hydrochloride m.p.231°C

Deprotonation and Imine Formation

The hydrochloride salt is deprotonated under alkaline conditions to form the free base, enabling subsequent condensation reactions:

  • Reagents : Triethylamine (0.8 g) in anhydrous methanol at 0°C .

  • Reaction : Condensation with aromatic aldehydes (e.g., phenylacrolein) forms imines.

  • Optimization : Sodium borohydride reduction of imines proceeds efficiently at 0°C, avoiding saponification issues seen with NaOH .

ParameterValueSource
Imine reduction yield69.8% (N-substituted product)
Reaction time3 hours (condensation)

Stability and Side Reactions

  • Acid Sensitivity : Strong acids (e.g., HCl, TFA) cause deuterium/hydrogen scrambling in deuterated analogs, necessitating mild deprotection with SiO₂/D₂O at 140°C .

  • Side Reactions : Saponification risks are minimized using sodium carbonate instead of NaOH during neutralization .

Comparative Reaction Data

The table below summarizes key reactions and their outcomes:

Reaction TypeConditions/ReagentsYield/PuritySource
Amidation NH₃/MeOH, room temp71.5% yield
Imine Reduction NaBH₄, THF/H₂O, 0°C69.8% yield
Esterification SOCl₂/MeOH92.8% yield
Deuteration [Ir(cod)(OMe)]₂, D₂O90% purity

Scientific Research Applications

Pharmaceutical Development

Role as a Precursor
DL-Tryptophan methyl ester hydrochloride serves as a crucial precursor in synthesizing various pharmaceuticals. Its derivatives are particularly important in developing treatments for neurological disorders such as depression and anxiety. Research indicates that compounds derived from DL-Tryptophan can enhance serotonin levels, which are vital for mood regulation .

Case Study: Serotonin Modulation
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could effectively modulate serotonin receptors, leading to potential therapeutic applications in treating mood disorders .

Nutritional Supplements

Mood and Sleep Quality
This compound is commonly included in dietary supplements aimed at improving mood and sleep quality. It offers a natural alternative to synthetic sleep aids, making it popular among consumers seeking holistic health solutions .

Table: Comparison of this compound in Supplements

Supplement Type Primary Benefit Common Formulations
Sleep AidsImproved sleep qualityCapsules, powders
Mood EnhancersEnhanced serotonin productionTablets, liquid formulations

Biochemical Research

Studies on Serotonin Production
Researchers utilize this compound in studies related to serotonin biosynthesis. Its role in understanding mood regulation has been pivotal in advancing knowledge about mental health conditions .

Case Study: Enzymatic Resolution
A study explored the enzymatic resolution of this compound to isolate its active forms for further biochemical analysis. This research highlights the compound's importance in understanding tryptophan metabolism and its effects on human health .

Food Industry

Flavor Enhancer and Nutritional Additive
In the food industry, this compound is utilized as a flavor enhancer and nutritional additive. It helps improve the amino acid profile of functional foods, contributing to better overall nutrition .

Table: Applications in Food Products

Food Product Type Application Benefits
Functional FoodsNutritional enhancementImproved amino acid profile
Snack FoodsFlavor enhancementIncreased palatability

Cosmetic Formulations

Skin Health Benefits
this compound is incorporated into skincare products due to its properties that promote skin health. It enhances moisture retention and overall skin appearance, making it a valuable ingredient in cosmetic formulations .

Mechanism of Action

The mechanism of action of DL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE involves its interaction with various molecular targets. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This compound can influence neurotransmitter levels, making it a potential candidate for neurological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE is unique due to its specific indole ring substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications, particularly in the fields of medicinal chemistry and neurobiology .

Biological Activity

DL-Tryptophan methyl ester hydrochloride (DL-TMEH) is a derivative of the essential amino acid tryptophan, which plays a crucial role in various biological processes. This article delves into the biological activity of DL-TMEH, focusing on its pharmacological effects, interactions within biological systems, and relevant research findings.

This compound has the following chemical properties:

  • Chemical Formula : C11_{11}H12_{12}ClN1_{1}O2_{2}
  • Molecular Weight : 254.7 g/mol
  • CAS Number : 14907-27-8

This compound is characterized by its ester functional group, which influences its solubility and bioavailability in biological systems.

DL-Tryptophan methyl ester functions primarily as a substrate for various enzymes involved in serotonin synthesis. It is converted to tryptophan, which is then metabolized to serotonin (5-hydroxytryptamine, 5-HT). The biological activity of DL-TMEH includes:

  • Serotonin Precursor : As a precursor to serotonin, DL-TMEH can influence mood, sleep, and appetite regulation.
  • Inhibition of Tryptophan Hydroxylase : Research indicates that related compounds can inhibit tryptophan hydroxylase, an enzyme critical for serotonin synthesis. This inhibition can lead to decreased levels of serotonin in specific brain regions, impacting behavioral responses such as learning and memory .

Serotonin Synthesis Inhibition

Studies have shown that derivatives of tryptophan, including DL-TMEH, can modulate serotonin levels through enzymatic inhibition. For instance:

  • p-Chlorophenylalanine Methyl Ester Hydrochloride (pCPA) : This compound has been identified as a tryptophan hydroxylase inhibitor, leading to reduced 5-HT synthesis and subsequent behavioral changes in animal models .

Membrane Interaction Studies

Research involving the interaction of tryptophan derivatives with lipid bilayers provides insights into their biological activity:

  • Partitioning Behavior : DL-TMEH exhibits unique partitioning behavior in lipidic cubic phases, suggesting an enthalpy-driven interaction with membrane environments. This behavior contrasts with typical hydrophobic interactions observed with other solvents .
  • Fluorescence Spectroscopy : Techniques such as fluorescence quenching have been employed to study the interactions between DL-TMEH and membrane proteins, highlighting its potential role in protein folding and function within cellular membranes .

Case Studies

  • Behavioral Studies in Rodents :
    • In a study where pCPA was administered to rats, researchers observed impaired reversal learning tasks associated with decreased serotonin levels in the orbitofrontal cortex. This suggests that compounds like DL-TMEH may have similar effects on cognitive functions through serotonin modulation .
  • Pharmacokinetic Studies :
    • DL-Tryptophan methyl ester has been evaluated for its absorption and metabolism characteristics. The presence of the methyl ester group enhances its solubility and facilitates better absorption compared to free tryptophan .

Data Summary

PropertyValue
Chemical FormulaC11_{11}H12_{12}ClN1_{1}O2_{2}
Molecular Weight254.7 g/mol
Serotonin PrecursorYes
Tryptophan Hydroxylase InhibitionYes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for DL-Tryptophan Methyl Ester Hydrochloride, and how is structural confirmation achieved?

  • Methodological Answer : The compound is synthesized via esterification of DL-tryptophan with methanol under acidic catalysis (e.g., HCl gas or thionyl chloride), followed by purification using recrystallization. Structural confirmation relies on ¹H/¹³C NMR (e.g., methyl ester proton at δ ~3.7 ppm) and mass spectrometry (expected molecular ion [M+H]⁺ at m/z 279.1). Elemental analysis validates chloride content (~12.7% Cl) .

Q. Which analytical techniques are recommended for assessing the purity of this compound in preclinical studies?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (gradient elution). Retention time comparison against a reference standard is critical .
  • Chiral Chromatography : To resolve D/L enantiomers, employ a chiral stationary phase (e.g., amylose-based) with hexane/isopropanol mixtures .
  • Karl Fischer Titration : Quantify residual water (<0.5% w/w) to ensure stability .

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., free tryptophan) using LC-MS/MS .
  • Thermal Stability : Conduct accelerated stability studies (40°C, 75% RH) for 4 weeks, assessing appearance (color/clarity) and potency loss .

Advanced Research Questions

Q. What mechanistic insights exist regarding this compound’s role in modulating serotonin biosynthesis?

  • Methodological Answer : The methyl ester moiety enhances blood-brain barrier penetration compared to free tryptophan. In vitro studies using rat brain homogenates can quantify tryptophan hydroxylase (TPH) activity via HPLC measurement of 5-hydroxytryptophan (5-HTP). Compare inhibition kinetics with ethyl ester derivatives (e.g., PCPA methyl ester, a known TPH inhibitor) .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvent systems?

  • Methodological Answer :

  • Solvent Screening : Test solubility in polar aprotic solvents (DMSO, DMF), aqueous buffers, and ethanol using nephelometry or UV-Vis spectroscopy.
  • Counterion Effects : Compare hydrochloride salt solubility with freebase forms (e.g., via pH-solubility profiling) .
  • Co-solvency Studies : Evaluate solubility enhancement using cyclodextrins or surfactants (e.g., Tween-80) .

Q. What experimental strategies are effective for studying the compound’s transport kinetics in cellular models?

  • Methodological Answer :

  • Caco-2 Monolayers : Measure apical-to-basolateral flux using LC-MS/MS. Include inhibitors (e.g., probenecid for organic anion transporters) to identify uptake mechanisms .
  • Microdialysis in Rodents : Implant probes in brain regions (e.g., hippocampus) to quantify unbound compound levels post-IV administration .

Q. How does this compound influence microbial growth in synthetic media, and what metabolic pathways are involved?

  • Methodological Answer :

  • Bacterial Assays : Supplement minimal media (e.g., M9) with the compound and monitor growth (OD₆₀₀) in E. coli auxotrophic strains (ΔtnaA). Compare with L/D-tryptophan controls.
  • Metabolomics : Use GC-MS to track incorporation into indole derivatives (e.g., indole-3-acetic acid) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

  • Methodological Answer :

  • DSC/TGA : Perform differential scanning calorimetry (heating rate 10°C/min) to detect polymorphism or hydrate formation.
  • Interlaboratory Calibration : Cross-validate using certified reference standards (e.g., USP-grade) and ensure consistent drying protocols .

Q. Methodological Best Practices

  • Control Experiments : Include enantiomeric controls (D/L-tryptophan methyl esters) to isolate stereospecific effects .
  • Data Reproducibility : Replicate stability and solubility studies across ≥3 batches to account for synthetic variability .

Properties

IUPAC Name

methyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFNGGQRDXFYMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385140
Record name Methyl 2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride
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Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5619-09-0
Record name Tryptophan, methyl ester, hydrochloride (1:1)
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Record name 5619-09-0
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Record name Methyl 2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride
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Record name methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
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Synthesis routes and methods

Procedure details

50 g of DL-tryptophan available from Nakarai Chemicals, Kyoto, Japan, was suspended in 500 ml of methanol and 40 ml of thionyl chloride was dropwise added thereto while vigorously stirring. The reaction was exothermic and the reaction mixture was allowed to be refluxed for 10 hours while stirring. Then, the solvent was distilled off and the resultant residue was washed with diethylether. Thus, DL-tryptophan methylester hydrochloride was obtained in the form of white crystals.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

DL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE
DL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE
DL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE
DL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE
DL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE
DL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE

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